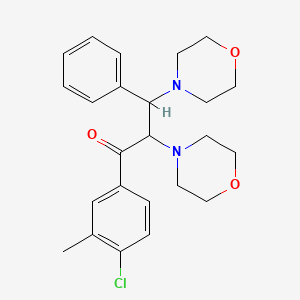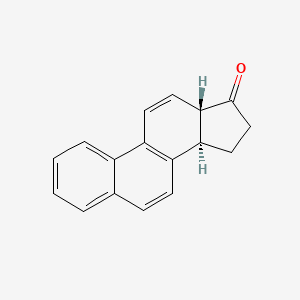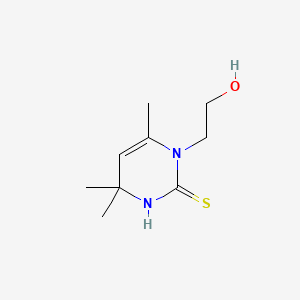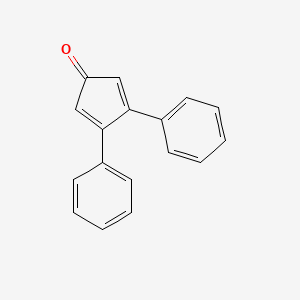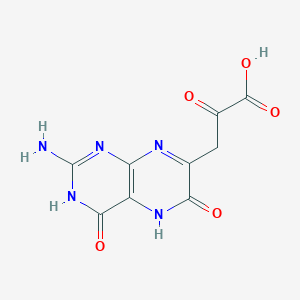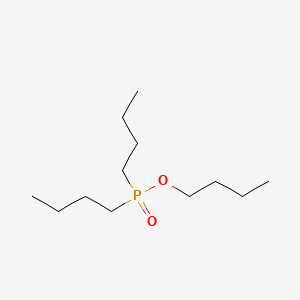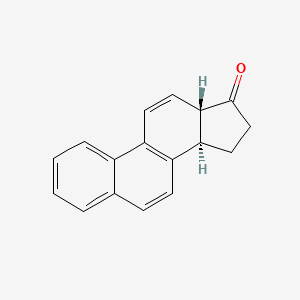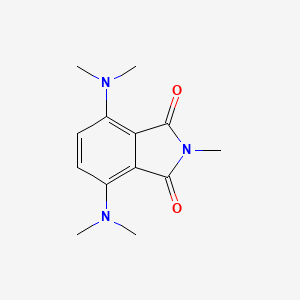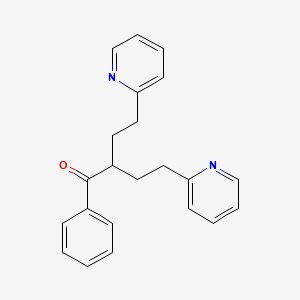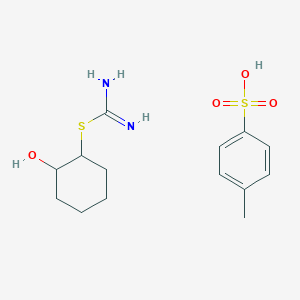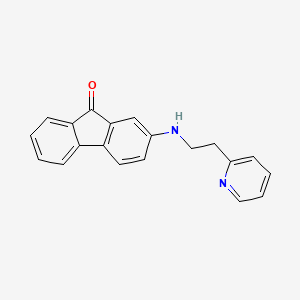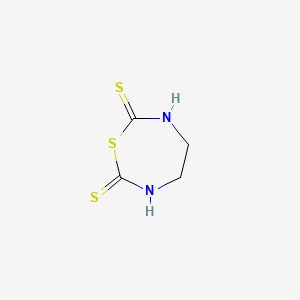
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione is a heterocyclic compound with the molecular formula C₄H₆N₂S₃ and a molecular mass of 178.30 g/mol This compound is characterized by a seven-membered ring containing nitrogen, sulfur, and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1,3,6-thiadiazepine-2,7-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular aza-Wittig reaction of azides derived from amino azides and α, β-unsaturated ketones . Reduction of these intermediates with lithium aluminium hydride yields the corresponding saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory methods for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminium hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminium hydride can produce thiols.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Tetrahydro-1,3,6-thiadiazepine-2,7-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-1,3-diazepin-2-ones: These compounds share a similar ring structure but differ in the presence of oxygen atoms.
Hexahydro-1,4-diazepines: These compounds have a fully saturated ring structure with nitrogen atoms.
Uniqueness
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione is unique due to the presence of sulfur atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable for specific applications in chemistry and biology.
Eigenschaften
CAS-Nummer |
5782-83-2 |
|---|---|
Molekularformel |
C4H6N2S3 |
Molekulargewicht |
178.3 g/mol |
IUPAC-Name |
1,3,6-thiadiazepane-2,7-dithione |
InChI |
InChI=1S/C4H6N2S3/c7-3-5-1-2-6-4(8)9-3/h1-2H2,(H,5,7)(H,6,8) |
InChI-Schlüssel |
HHBOUFYYHJJTNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=S)SC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


